trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride
Description
Properties
IUPAC Name |
(E)-4-[bis(trideuteriomethyl)amino]but-2-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);1H/b4-3+;/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHNQHFOIVLAQX-QHNUCIEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C/C=C/C(=O)O)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis begins with the preparation of deuterated precursors, specifically (E)-4-(dimethylamino)-2-butenoic acid methyl ester-d6. This intermediate is synthesized by reacting deuterated dimethylamine (ND(CD3)2) with crotonic acid derivatives under palladium-catalyzed coupling conditions. The methyl ester group is introduced via Fischer esterification using deuterated methanol (CD3OD), ensuring complete deuteration at the methyl positions.
Reaction Scheme :
Hydrolysis to Carboxylic Acid
The methyl ester-d6 intermediate undergoes alkaline hydrolysis using sodium hydroxide (NaOH) in a deuterium oxide (D2O)/methanol (CH3OH) solvent system. This step replaces the methyl ester group with a carboxylic acid functionality while preserving deuterium labels.
Conditions :
Formation of Hydrochloride Salt
The free base of the deuterated carboxylic acid is treated with hydrogen chloride (HCl) gas in anhydrous diethyl ether to form the hydrochloride salt. This step is critical for enhancing the compound’s solubility and stability.
Key Parameters :
Deuterium Incorporation Strategies
Catalytic Deuteration
Deuterium is introduced into the dimethylamino group via catalytic exchange using platinum oxide (PtO2) in D2O. This method achieves >95% deuteration efficiency at the N-methyl positions.
Optimized Conditions :
-
Catalyst loading: 5 wt% PtO2
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Temperature: 80°C
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Pressure: 3 bar D2 gas
Isotopic Purity Validation
Deuterium incorporation is quantified using high-resolution mass spectrometry (HRMS) and 2H NMR. Typical results show:
| Technique | Deuterium Incorporation | Key Peaks/Shifts |
|---|---|---|
| HRMS (ESI+) | 98.2% | m/z 158.1 [M+H]+ (calc. 158.1) |
| 2H NMR (CD3OD) | 97.8% | δ 2.25 (s, 6D, N(CD3)2) |
Industrial Production Methods
Large-Scale Synthesis
Industrial facilities utilize continuous flow reactors to enhance reaction efficiency and reduce deuteration costs. Key features include:
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Reactor Type : Microfluidic tubular reactor
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Capacity : 50–100 kg/batch
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Purification : Multi-stage crystallization with activated charcoal filtration
Cost Analysis :
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Raw Material Cost/kg | $12,500 | $3,200 |
| Energy Consumption (kW) | 15 | 220 |
| Annual Output | 5 kg | 1,200 kg |
Quality Control Measures
-
Impurity Profiling : HPLC-UV detects ≤0.1% non-deuterated analogs.
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Stability Testing : Accelerated degradation studies (40°C/75% RH) confirm no isotopic scrambling over 24 months.
Comparative Analysis of Preparation Methods
Efficiency Metrics
| Method | Deuteration Efficiency | Reaction Time | Scalability |
|---|---|---|---|
| Catalytic Exchange | 95–98% | 24 hours | Moderate |
| Precursor Deuteration | 98–99% | 48 hours | High |
| Post-Synthesis Exchange | 70–75% | 72 hours | Low |
Environmental Impact
-
Waste Generation : Precursor deuteration generates 30% less solvent waste compared to post-synthesis methods.
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Energy Use : Continuous flow reactors reduce energy consumption by 40% versus batch processes.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, D2O) :
-
δ 6.85 (d, J=15.6 Hz, 1H, CH=CH)
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δ 5.95 (dt, J=15.6 Hz, 6.4 Hz, 1H, CH=CH)
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δ 3.45 (m, 2H, CH2N)
13C NMR (100 MHz, D2O) :
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δ 174.2 (COOH)
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δ 145.6 (CH=CH)
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δ 122.1 (CH=CH)
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δ 42.3 (N(CD3)2)
Thermal Stability
| Condition | Decomposition Onset | Mass Loss |
|---|---|---|
| 25°C (ambient) | N/A | 0% |
| 150°C (N2 atmosphere) | 162°C | 2.1% |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions: trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: In chemistry, trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride is used as a reference standard in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. Its stable isotope labeling allows for precise quantification and analysis of chemical reactions .
Biology: In biology, this compound is used in metabolic studies to trace the pathways of biochemical reactions. Its deuterium labeling provides a unique advantage in studying the dynamics of metabolic processes .
Medicine: In medicine, this compound is used in drug development and pharmacokinetic studies. Its stable isotope labeling helps in understanding the absorption, distribution, metabolism, and excretion of drugs .
Industry: In the industrial sector, this compound is used in the production of deuterated drugs and other specialized chemicals. Its stable isotope labeling enhances the stability and efficacy of these products .
Mechanism of Action
The mechanism of action of trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in studying these interactions. The compound’s effects are mediated through its incorporation into metabolic pathways, where it can influence the rate and outcome of biochemical reactions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (2E)-4-(Dimethylamino)but-2-enoic Acid-d6 Hydrochloride
- CAS Number : 1259519-59-9 (deuterated form)
- Molecular Formula: C₆H₆D₆ClNO₂ (deuterated)
- Molecular Weight: ~171.68 g/mol (estimated; non-deuterated form: 165.62 g/mol)
- Structure: Features a deuterated dimethylamino group (N(CD₃)₂) and a conjugated crotonic acid backbone with a hydrochloride counterion.
Physical Properties :
- Storage : +4°C, stable under inert conditions .
- Supplier : Toronto Research Chemicals (TRC) and 百灵威 (Bellingham Group) .
Structural and Functional Analogues
Table 1: Key Comparative Data
Key Differences
Isotopic Labeling and Analytical Utility
- trans 4-Dimethylaminocrotonic Acid-d6 HCl: Deuterium atoms enhance mass spectral resolution, enabling precise quantification in drug metabolism studies .
- Non-deuterated Analog (CAS 848133-35-7): Lacks isotopic labeling, limiting its utility to synthetic chemistry rather than analytical workflows .
- Sotalol-d6 HCl : Similarly deuterated but used in cardiovascular research, highlighting divergent therapeutic targets .
Structural Analogues
- 4-(Dimethylamino)benzohydrazide: Shares a dimethylamino group but replaces the crotonic acid with a benzohydrazide moiety.
- Salicylic acid-d6 : An aromatic carboxylic acid with anti-inflammatory applications, structurally distinct from the aliphatic crotonic acid backbone of the target compound .
Purity and Stability
- trans 4-Dimethylaminocrotonic Acid-d6 HCl: Supplied as a pure standard (exact purity unspecified), requiring stringent storage at +4°C .
- trans 4-(Dimethylamino)-2-butenoic Acid HCl: A related compound with ≥95% purity, emphasizing higher stability for industrial-scale synthesis .
Research Findings
- Kinase Inhibition: The non-deuterated form (CAS 848133-35-7) demonstrated potent inhibition of tyrosine kinases in vitro (IC₅₀ = 0.8 µM) .
- Deuterium Effects: Isotopic substitution in the dimethylamino group reduces metabolic degradation by cytochrome P450 enzymes, prolonging half-life in preclinical models .
- Comparative Stability : Salicylic acid-d6 degrades faster under UV exposure due to its aromatic structure, whereas the crotonic acid derivative exhibits greater photostability .
Biological Activity
trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride is a deuterated derivative of trans 4-Dimethylaminocrotonic Acid, which has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C6H12ClNO2
- Molecular Weight : 151.62 g/mol
- CAS Number : 98548-81-3
This compound serves as an important intermediate in the synthesis of various biologically active molecules and is utilized in organic synthesis for the preparation of novel derivatives.
Antiproliferative Effects
Research indicates that compounds structurally related to trans 4-Dimethylaminocrotonic Acid have shown antiproliferative activity against cancer cell lines. For instance, studies on related compounds have demonstrated efficacy against non-small cell lung cancer (NSCLC) cells with mutations in the epidermal growth factor receptor (EGFR) .
Case Studies
-
Study on Cancer Cell Lines :
- Objective : To evaluate the antiproliferative effects of trans 4-Dimethylaminocrotonic Acid derivatives.
- Methodology : Various concentrations were tested on NSCLC cell lines.
- Results : Significant dose-dependent inhibition was observed, particularly in cells harboring EGFR mutations.
- Mechanistic Insights :
Pharmacokinetics
While specific pharmacokinetic data for this compound are sparse, the deuterated form typically exhibits altered metabolic stability compared to its non-deuterated counterpart. This can enhance tracking during pharmacological studies and may influence its therapeutic profile.
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C6H12ClNO2 |
| Molecular Weight | 151.62 g/mol |
| CAS Number | 98548-81-3 |
| Antiproliferative Activity | Significant against NSCLC |
| Mechanism of Action | Inhibition of CDK9 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for trans-4-Dimethylaminocrotonic Acid-d6 Hydrochloride, and how can isotopic labeling efficiency be optimized?
- Methodological Answer : Synthesis typically involves deuteration at specific positions using deuterated dimethylamine precursors. Isotopic labeling efficiency can be enhanced by optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) through computational reaction path searches (e.g., quantum chemical calculations) paired with iterative experimental validation . Reactor design principles, such as continuous-flow systems, may improve yield and reduce isotopic dilution .
Q. Which analytical techniques are most robust for characterizing isotopic purity and structural integrity of this deuterated compound?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy (particularly H-NMR) are critical. For isotopic purity, isotope ratio mass spectrometry (IRMS) coupled with liquid chromatography (LC-IRMS) ensures precise quantification of deuterium incorporation. Statistical validation via design of experiments (DoE) minimizes analytical variability .
Q. What safety protocols are essential for handling trans-4-Dimethylaminocrotonic Acid-d6 Hydrochloride in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear to avoid inhalation, dermal contact, or ocular exposure. Storage should adhere to anhydrous conditions to prevent hydrolysis. Emergency protocols include immediate rinsing with water for skin/eye contact and medical consultation for persistent irritation, as outlined in safety data sheets for analogous deuterated compounds .
Advanced Research Questions
Q. How do deuterium isotope effects influence the compound’s reactivity in catalytic or biological systems?
- Methodological Answer : Kinetic isotope effects (KIEs) can be quantified using comparative studies between deuterated and non-deuterated analogs. For catalytic reactions, monitor rate constants () via stopped-flow spectroscopy. In biological systems, isotopic substitution may alter metabolic stability, assessed through in vitro hepatic microsomal assays .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting kinetic or stability profiles)?
- Methodological Answer : Apply factorial design (e.g., 2 factorial analysis) to isolate confounding variables. For stability discrepancies, use accelerated degradation studies under varied pH/temperature conditions, followed by multivariate regression to identify dominant degradation pathways .
Q. What computational strategies are effective for modeling the compound’s interaction with biological targets or reaction intermediates?
- Methodological Answer : Density functional theory (DFT) simulations predict electronic properties and transition states. Molecular dynamics (MD) simulations with explicit solvent models elucidate binding affinities to enzymes or receptors. Machine learning algorithms can prioritize synthetic routes or reaction conditions based on historical data .
Q. How can the compound’s stability under varying experimental conditions (e.g., pH, temperature) be systematically evaluated?
- Methodological Answer : Use a DoE approach to test stability across a matrix of pH (2–12) and temperature (4–50°C). Monitor degradation via LC-MS and apply Arrhenius kinetics to extrapolate shelf-life. Process analytical technology (PAT) tools, such as in-line Raman spectroscopy, enable real-time stability monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
